Comparative LogP Analysis: Ethyl Ester vs. Carboxylic Acid Derivative
The lipophilicity of Ethyl 2-methyl-2-(thiophen-2-yl)propanoate, as measured by its XLogP3 value of 2.7, is substantially higher than that of its corresponding carboxylic acid analog, 2-methyl-2-(thiophen-2-yl)propanoic acid, which has a reported LogP value of 1.768 [1]. This difference of approximately 0.9 LogP units corresponds to a nearly 8-fold higher predicted octanol/water partition coefficient, directly impacting the compound's ability to passively diffuse across biological membranes [2].
| Evidence Dimension | LogP (Octanol/Water Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | 2-methyl-2-(thiophen-2-yl)propanoic acid: LogP = 1.768 |
| Quantified Difference | ΔLogP ≈ +0.9 units (approx. 8-fold higher lipophilicity) |
| Conditions | Computational prediction (XLogP3) vs. experimental or consensus LogP for the acid. |
Why This Matters
This quantifiable difference in lipophilicity means the ethyl ester is a significantly more membrane-permeable prodrug or intermediate than the carboxylic acid, a critical factor when designing compounds intended for oral bioavailability or CNS penetration.
- [1] Chembase.cn. 2-methyl-2-(thiophen-2-yl)propanoic acid (CAS 90953-78-9) Product Details. Chembase.cn, 2025. View Source
- [2] Kuujia.com. Ethyl 2-methyl-2-(thiophen-2-yl)propanoate (CAS 666852-63-7) Chemical and Physical Properties. Kuujia.com, 2025. View Source
